
3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid
Overview
Description
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid (CAS 104239-97-6) is a steroidal derivative with a modified A-ring containing a 4-azasteroid core and a carboxylic acid group at the 17β position. Its molecular formula is C₁₉H₂₇NO₃, with a molecular weight of 317.42 g/mol . The compound features six defined stereocenters and an α-configuration at the 5-position, critical for its interaction with 5α-reductase enzymes . It serves as a key intermediate in synthesizing 5α-reductase inhibitors like finasteride and dutasteride, which treat benign prostatic hyperplasia (BPH) and androgen-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid involves multiple steps, starting from steroidal precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the desired purity levels, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which are often used as intermediates in further synthetic processes .
Scientific Research Applications
3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on enzyme inhibition and metabolic pathways.
Medicine: Integral in the development of drugs like Finasteride, which is used to treat various androgen-related disorders.
Industry: Employed in the production of pharmaceuticals and other bioactive compounds
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the enzyme 5alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen. By inhibiting this enzyme, the compound reduces the levels of DHT, thereby alleviating conditions caused by excessive androgen activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylate (CAS 103335-41-7)
- Structure : Methyl ester derivative of the target compound.
- Molecular Formula: C₂₀H₂₉NO₃ (MW: 331.45 g/mol) .
- Physical Properties : Pale white solid with a melting point of 280–282°C (decomposition) and higher lipophilicity due to the ester group .
- Role : Used as a synthetic impurity in finasteride/dutasteride production. The ester group enhances stability during synthesis but is hydrolyzed to the active carboxylic acid form in vivo .
Key Differences:
Property | Target Compound (Carboxylic Acid) | Methyl Ester Analog |
---|---|---|
Solubility | Higher polarity | More lipophilic |
Synthetic Utility | Final metabolite/precursor | Intermediate in synthesis |
Bioactivity | Direct enzyme interaction | Requires hydrolysis |
3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid (CAS 103335-55-3)
- Structure : Saturated analog lacking the 1-ene double bond.
- Molecular Formula: C₁₉H₂₉NO₃ (MW: 319.44 g/mol) .
- This analog is less commonly used in drug synthesis compared to the 1-ene derivative .
Key Differences:
Property | 1-ene Derivative | Saturated Analog |
---|---|---|
Double Bond Position | 1-ene (A-ring) | None |
Molecular Weight | 317.42 g/mol | 319.44 g/mol |
Enzyme Interaction | Optimized for 5α-reductase | Reduced activity |
3-Oxo-4-aza-5β-androst-1-ene-17β-carboxylic Acid
- Structure : β-configuration at the 5-position instead of α.
- Molecular Formula: C₁₉H₂₇NO₃ (MW: 317.43 g/mol) .
- Stereochemical Impact : The 5β configuration disrupts the planar alignment required for 5α-reductase inhibition, rendering it biologically inactive in BPH treatment .
Finasteride (3-Oxo-4-aza-5α-androst-1-ene-17β-N-tert-butylcarboxamide)
- Structure : Carboxamide derivative with a tert-butyl group at the 17β position.
- Synthesis : Derived from the target compound via ammoniation and dehydration .
- Role : FDA-approved 5α-reductase inhibitor (MW: 372.55 g/mol). The tert-butyl group enhances bioavailability and prolongs half-life compared to the carboxylic acid form .
Key Differences:
Property | Target Compound | Finasteride |
---|---|---|
Functional Group | Carboxylic acid | N-tert-butylcarboxamide |
Bioavailability | Lower | Higher |
Therapeutic Use | Intermediate | Active drug |
3-Oxo-4-azaandrost-5-ene-17β-carboxylic Acid
- Structure : Double bond at the 5-position instead of 1-ene.
- Impact : Altered double bond position may reduce steric compatibility with 5α-reductase’s active site, diminishing inhibitory potency .
Biological Activity
3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic acid (CAS Number: 104239-97-6) is a synthetic compound that belongs to the class of azasteroids. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of steroid 5-alpha-reductase, an enzyme involved in the metabolism of androgens. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : C19H27NO3
- Molecular Weight : 317.42 g/mol
- IUPAC Name : (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid
The primary mechanism through which this compound exerts its biological effects is by inhibiting the activity of steroid 5-alpha-reductase. This enzyme catalyzes the conversion of testosterone into dihydrotestosterone (DHT), a potent androgen implicated in various androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia.
Inhibition Studies
Research indicates that this compound demonstrates significant inhibitory activity against both type 1 and type 2 isoforms of steroid 5-alpha-reductase. A study published in Journal of Medicinal Chemistry reported that derivatives of azasteroids could effectively reduce DHT levels in vitro and in vivo models .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Prostate Health
In a controlled study involving male rats, administration of 3-Oxo-4-aza-5alpha-alphandrost-1-ene resulted in a significant reduction in prostate weight compared to controls. This suggests a potential therapeutic application for managing conditions like BPH .
Case Study 2: Hair Loss Treatment
Another study investigated the effects of this compound on hair regrowth in androgenetic alopecia models. The results indicated that treatment with the compound led to increased hair density and follicle size, supporting its potential use in treating hair loss conditions associated with elevated DHT levels .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves catalytic hydrogenation or deuteration of precursor steroids. For example, 3-Oxo-4-aza-5-androstene-17β-carboxylic acid (0.81 g, 2.55 mmol) can be treated with PtO₂ (0.12 g, 0.53 mmol) under H₂ (3 atm) at 60°C for 48 hours in acetic acid, yielding 90% of the hydrogenated product . To optimize yields, parameters such as catalyst loading (e.g., PtO₂ molar ratio), reaction temperature, and solvent polarity (e.g., acetic acid vs. aqueous systems) should be systematically tested .
Q. How is the structural integrity of this compound validated during synthesis?
Post-synthesis characterization employs nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance, IR peaks at ~1700 cm⁻¹ confirm the presence of the 3-oxo group, while NMR chemical shifts (e.g., δ 0.6–2.5 ppm for methyl and cyclohexane protons) verify stereochemistry at C5α and C17β positions . High-resolution mass spectrometry (HRMS) can further confirm molecular formula alignment (C₁₉H₂₇NO₃) .
Q. What are the stability considerations for handling this compound in laboratory settings?
The compound is stable under recommended storage conditions (room temperature, inert atmosphere), but exposure to moisture or strong oxidizers should be avoided. Safety data sheets (SDS) recommend using dry sand or alcohol-resistant foam for fire emergencies and electrostatic discharge precautions during handling .
Advanced Research Questions
Q. How can deuteration at specific positions (e.g., 5,6,6-[²H₃]) be achieved, and what analytical challenges arise?
Isotopic labeling involves refluxing the precursor in deuterated solvents (e.g., D₂O) followed by catalytic deuteration. For 5,6,6-[²H₃]-labeled derivatives, PtO₂-catalyzed H/D exchange under D₂ gas (3 atm) at 60°C for 48 hours achieves ~70% deuteration efficiency . Challenges include minimizing isotopic scrambling during purification, which requires optimized chromatography (e.g., CH₃CN/CH₂Cl₂ gradients) and validated via ²H-NMR or LC-MS .
Q. What advanced analytical methods are suitable for resolving stereochemical ambiguities in derivatives?
X-ray crystallography is definitive for resolving stereochemistry, as demonstrated for the methyl ester derivative (3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid Methyl Ester) . Alternatively, NOESY NMR can identify spatial proximity between protons (e.g., H-18 and H-19 in the steroid backbone) to confirm α/β configurations .
Q. How do structural modifications (e.g., N-phenylcarboxamide derivatives) affect biological activity?
SAR studies indicate that substituting the 17β-carboxylic acid group with carboxamide moieties (e.g., N-phenyl) enhances lipophilicity, potentially improving membrane permeability. For example, 3-Oxo-N-phenyl-4-aza-5α-androst-1-ene-17β-carboxamide (C₂₅H₃₂N₂O₂) shows >95% purity in HPLC, with computational modeling suggesting increased binding affinity to steroidogenic enzymes .
Q. How should researchers address contradictions in reported synthesis yields across studies?
Discrepancies in yields (e.g., 70% vs. 90% deuteration) may arise from differences in catalyst activation (e.g., pre-reduction of PtO₂) or solvent purity. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagent grades) is critical. Cross-referencing protocols from Rasmusson et al. and Flore et al. highlights the importance of reaction time and temperature gradients .
Q. What strategies are recommended for impurity profiling in pharmacologically relevant derivatives?
LC-MS/MS with charged aerosol detection (CAD) is effective for detecting trace impurities like finasteride-related byproducts (e.g., methyl ester derivatives). For example, a 1:3 (v:v) acetonitrile/dichloromethane gradient on a C18 column resolves >98% of impurities in synthetic batches .
Q. Methodological Tables
Table 1. Key Reaction Conditions for Deuteration
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Catalyst (PtO₂) | 0.5–0.6 mmol | ↑ Yield >85% |
Temperature | 60–70°C | ↑ Deuteration |
Reaction Time | 48–72 hours | Minimizes scrambling |
Solvent | Acetic Acid | ↑ Stability |
Table 2. Analytical Techniques for Structural Validation
Technique | Target Feature | Reference |
---|---|---|
¹H/¹³C NMR | Stereochemistry | |
HRMS | Molecular Formula | |
X-ray Crystallography | Crystal Packing |
Properties
IUPAC Name |
9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h8,10-15H,3-7,9H2,1-2H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDESQZBVTKLIQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(C=CC(=O)N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.